

Analytical methods for 3-Amino-2-hydroxy-5-methylhexanoic acid quantification

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Compound of Interest

Compound Name: 3-Amino-2-hydroxy-5-methylhexanoic acid

CAS No.: 62023-30-7

Cat. No.: B1216889

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Application Note: Quantitative Profiling of **3-Amino-2-hydroxy-5-methylhexanoic Acid** (AHMHA)

Executive Summary & Chemical Context

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a non-proteinogenic amino acid and a critical structural pharmacophore found in aminopeptidase inhibitors, most notably Amastatin. Often referred to as the "leucine analogue" of the statine class, AHMHA possesses a unique

-amino-

-hydroxy architecture that mimics the transition state of peptide hydrolysis.

Analytical Challenges:

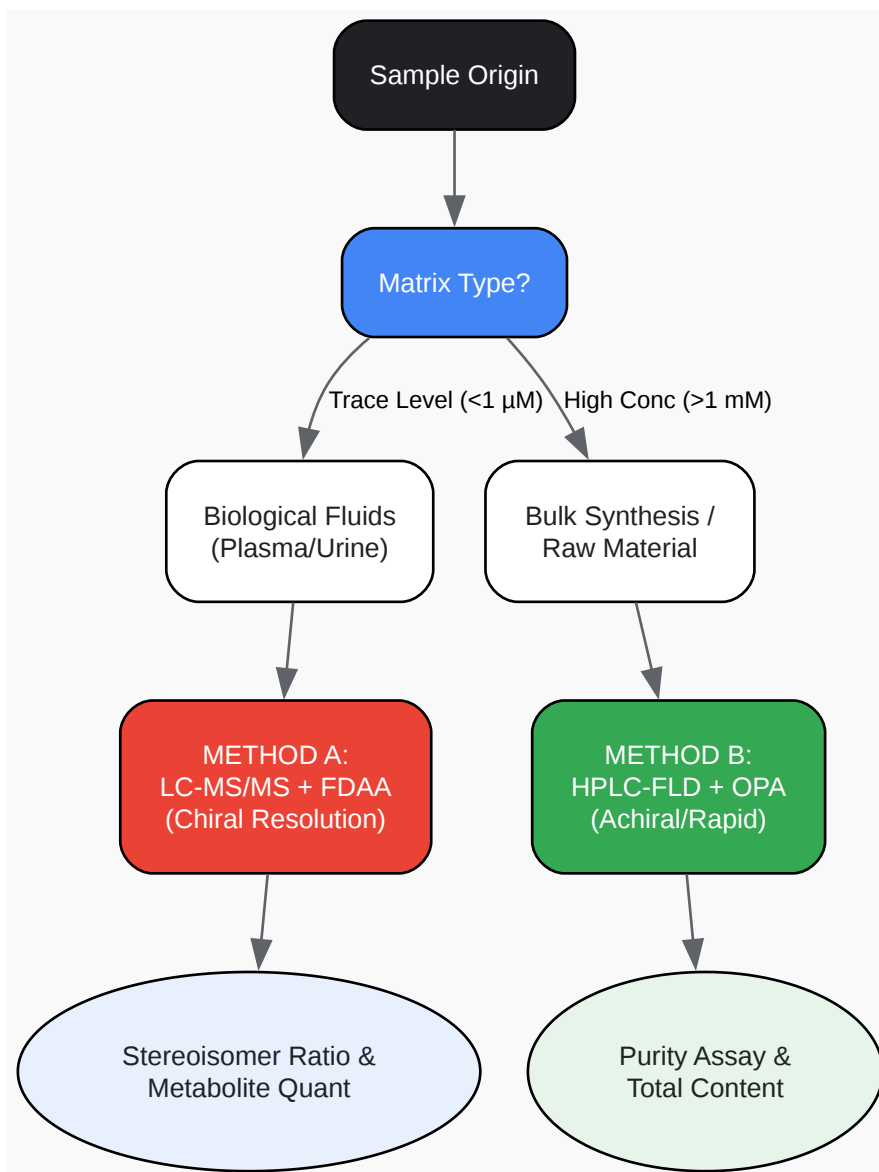
- Chirality: AHMHA contains two chiral centers (C2 and C3), resulting in four potential stereoisomers. The biological activity of Amastatin is strictly dependent on the configuration. Analytical methods must be stereoselective.

- **Detection Limits:** Lacking a strong UV chromophore, native AHMHA is invisible to standard UV-Vis detection (214/254 nm) at trace levels.
- **Polarity:** As a zwitterionic small molecule, it exhibits poor retention on standard C18 stationary phases without ion-pairing or derivatization.

This guide details two validated workflows: LC-MS/MS with Marfey's Derivatization (Gold Standard for Bioanalysis & Chirality) and Automated OPA-HPLC-FLD (Routine QC).

Strategic Analytical Workflows

The following decision matrix outlines the selection of the appropriate method based on sample matrix and sensitivity requirements.



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Figure 1: Analytical decision tree for selecting the optimal quantification strategy based on matrix complexity and data requirements.

Method A: LC-MS/MS with Marfey's Derivatization (Bioanalysis)[1][2][3][4]

This method utilizes 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent). [1] FDAA reacts with the primary amine of AHMHA to form diastereomers, allowing the separation of the biologically active

isomer from its enantiomers on a standard achiral C18 column.

Reaction Mechanism

The nucleophilic attack of the AHMHA

-amine onto the fluorodinitrophenyl ring of L-FDAA creates a stable, hydrophobic derivative suitable for reverse-phase chromatography.

Protocol: Sample Preparation

- Extraction (Plasma/Cell Media):
 - Aliquot

sample.
 - Precipitate proteins with

cold Methanol (containing Internal Standard, e.g.,

-Leucine).
 - Centrifuge at

for 10 min (

). Collect supernatant.
 - Evaporate to dryness under

stream.
- Derivatization:
 - Reconstitute residue in

Water.
 - Add

1 M NaHCO

(pH control is critical; target pH 8.0–9.0).

- Add

1% L-FDAA in Acetone (Marfey's Reagent).

- Incubate:

for 60 minutes. (Note: The

-hydroxyl group near the amine sterically hinders the reaction slightly, requiring longer heat than standard amino acids).

- Quench: Add

1 M HCl to stop the reaction and protonate the carboxyl group.

- Dilute with

Mobile Phase A.

LC-MS/MS Conditions

- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
- Column: Cortecs C18+ (2.1 x 100 mm, 1.6 μ m) or equivalent Core-Shell particle.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 15% B to 60% B over 8 minutes (slow gradient required for diastereomer separation).

MS Parameters (MRM Mode): AHMHA MW = 161.1 Da. Derivative MW = ~413 Da.

Analyte	Precursor ()	Product ()	CE (eV)	Type	Rationale
AHMHA-FDAA	414.2	268.1	25	Quant	Cleavage of DNP-Alanine amide moiety
AHMHA-FDAA	414.2	396.2	15	Qual	Loss of H O (from -hydroxyl)
IS (-Leu)	387.2	268.1	25	Quant	Standard FDAA fragment

“

Technical Insight: The transition 414.2

396.2 (Water loss) is specific to the hydroxy-acid structure of AHMHA, distinguishing it from simple leucine isomers.

Method B: HPLC-FLD with OPA (Quality Control)

For bulk drug substance analysis where chiral resolution is not the primary goal, or for high-throughput screening of hydrolysis, o-phthalaldehyde (OPA) derivatization is superior due to speed and automation capabilities.

Mechanism

OPA reacts with the primary amine of AHMHA in the presence of a thiol (3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

Automated Protocol (In-Needle)

- Reagent A: Borate Buffer (0.4 M, pH 10.2).
- Reagent B: OPA (10 mg/mL) + 3-Mercaptopropionic acid (1% v/v) in 0.4 M Borate buffer.
- Injection Program:
 - Draw

Sample.
 - Draw

Reagent B.
 - Mix in loop (

).
 - Wait 1.0 min.
 - Inject.[2][3]

HPLC Conditions

- Detector: Fluorescence (Ex: 340 nm, Em: 450 nm).
- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m).
- Flow Rate: 1.0 mL/min.
- Linearity:

to

.

Data Validation & Performance Metrics

The following metrics represent typical performance data for the LC-MS/MS method (Method A).

Parameter	Specification	Result (Typical)
Linearity ()		
LOD (Limit of Detection)	S/N > 3	()
LLOQ	S/N > 10, CV < 20%	
Intra-day Precision	CV (%)	
Recovery (Plasma)	Spike Recovery	
Chiral Separation	Resolution ()	(Baseline resolution of 2S,3R from 2R,3S)

Troubleshooting Guide

- Issue: Poor Chiral Separation.
 - Cause: Gradient slope too steep.
 - Fix: Reduce gradient slope to 2% B/min around the elution time. Lower column temperature to utilize enthalpic separation contributions.
- Issue: Low MS Sensitivity.
 - Cause: Incomplete derivatization due to steric hindrance at the -amine.
 - Fix: Increase reaction temperature to or extend time to 90 min. Ensure pH is > 8.0 during reaction.

- Issue: Peak Tailing.
 - Cause: Interaction of the free carboxyl/hydroxyl groups with silanols.
 - Fix: Ensure mobile phase pH is acidic (0.1% Formic Acid) to keep the carboxyl group protonated.

References

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Sources

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